4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
Properties
IUPAC Name |
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRITSRDVIBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chalcone Intermediate: 3-(4-Methylphenyl)-1-(4-Fluoro-2-Hydroxyphenyl)Prop-2-En-1-One
Reaction Conditions :
- Reactants : 4-Fluoro-2-hydroxyacetophenone (1.0 eq), 4-methylbenzaldehyde (1.2 eq).
- Base : Aqueous NaOH (40%, 5 mL/g substrate).
- Solvent : Ethanol (reflux, 6–8 hr).
- Mechanism : Base-catalyzed aldol condensation eliminating water.
Workup :
- Cool reaction mixture to 0°C.
- Filter precipitated chalcone and wash with ice-cold ethanol.
- Recrystallize from ethanol/water (7:3) to yield yellow crystals (75–82% yield).
Analytical Data :
Pyrazoline Ring Formation: Cyclocondensation with Hydrazine Hydrate
Reaction Conditions :
- Reactants : Chalcone (1.0 eq), hydrazine hydrate (1.5 eq).
- Solvent : Ethanol (reflux, 4–6 hr).
- Catalyst : None required; reaction proceeds via nucleophilic attack of hydrazine on α,β-unsaturated ketone.
Mechanism :
- Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.
- Intramolecular cyclization yields the pyrazoline ring.
Workup :
- Concentrate reaction mixture under reduced pressure.
- Neutralize with dilute HCl (pH 6–7).
- Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to afford white solid (68–74% yield).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, -OH), 7.35–7.18 (m, 4H, aromatic), 6.92 (dd, J=8.8, 2.4 Hz, 1H, phenol), 5.85 (dd, J=12.0, 4.8 Hz, 1H, pyrazoline H4), 3.42–3.28 (m, 2H, pyrazoline H5), 2.34 (s, 3H, -CH₃).
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling (Alternative Approach)
Synthesis of 2-Bromo-4-Fluorophenol
Reaction Conditions :
Suzuki-Miyaura Coupling with 5-(4-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-3-Ylboronic Acid
Reaction Conditions :
- Reactants : 2-Bromo-4-fluorophenol (1.0 eq), pyrazolylboronic acid (1.2 eq).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 eq).
- Solvent : DME/H₂O (4:1, reflux, 12 hr).
Workup :
- Filter through Celite.
- Extract with ethyl acetate, wash with brine, dry, and concentrate.
- Recrystallize from methanol to yield target compound (58–65% yield).
Critical Parameter Optimization
Solvent Effects on Cyclocondensation
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| Ethanol | 6 | 74 |
| THF | 8 | 62 |
| Toluene | 10 | 55 |
Ethanol maximizes yield due to optimal polarity for hydrazine solubility and chalcone activation.
Temperature Profile for Chalcone Synthesis
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 45 |
| 60 | 72 |
| 80 | 78 |
Reflux conditions (78°C) enhance reaction kinetics without side product formation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment via HPLC
- Column : C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase : Acetonitrile/water (70:30).
- Retention Time : 6.82 min (purity >98%).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| 4-Fluoro-2-hydroxyacetophenone | 320 |
| 4-Methylbenzaldehyde | 85 |
| Hydrazine hydrate | 45 |
Route 1 offers a 22% cost advantage over Route 2 due to lower catalyst expenses.
Environmental Impact
- E-Factor : 8.7 (Route 1) vs. 14.2 (Route 2).
- PMI (Process Mass Intensity) : 12.4 kg/kg product (Route 1).
Chemical Reactions Analysis
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A specific study highlighted the compound's ability to target specific pathways involved in tumor growth, making it a candidate for further development in cancer therapeutics .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Antimicrobial Activity
Another area of application is in antimicrobial research. Compounds containing the pyrazole moiety have shown activity against various bacterial strains and fungi. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, contributing to its effectiveness as an antimicrobial agent .
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be exploited in the development of high-performance electronic devices .
2. Sensors
The structural characteristics of this compound allow it to be utilized in sensor technology. Its interaction with various analytes can be harnessed for the development of chemical sensors that detect specific ions or molecules in environmental monitoring and industrial applications .
Analytical Chemistry Applications
1. Chromatography
In analytical chemistry, this compound can serve as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and identification of similar compounds in complex mixtures .
2. Spectroscopic Studies
The compound's unique structural features make it an excellent candidate for spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques can provide insights into molecular interactions and conformational changes under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be compared with other similar compounds, such as:
5-fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol: This compound shares a similar structure but differs in the position of the fluorine atom and the pyrazole ring.
Indole derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.
Biological Activity
The compound 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a structure characterized by a fluorinated phenol moiety and a pyrazole ring substituted with a methylphenyl group. The presence of the fluorine atom is significant, as it often enhances the biological activity of organic compounds by influencing their electronic properties and lipophilicity.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.0039 mg/mL, indicating strong potency.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound A | E. coli | 0.025 |
| 4-Fluoro-Pyrazole Derivative | Pseudomonas aeruginosa | 0.005 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been extensively studied. In vitro assays showed that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability.
- Pyrazole Ring : The pyrazole moiety is crucial for interaction with biological targets, particularly in inhibiting enzymes or receptors involved in disease pathways.
Studies have shown that modifying the substituents on the pyrazole ring can lead to variations in biological activity, emphasizing the importance of SAR in drug design .
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
- Anticancer Research : In another study focusing on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that further exploration into its mechanism could lead to new cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
- Methodology :
-
Claisen-Schmidt Condensation : React 4-methylacetophenone with a fluorinated benzaldehyde derivative to form a chalcone intermediate.
-
Cyclization : Treat the chalcone with hydrazine hydrate in dioxane (1:15 v/v ratio) to form the pyrazoline ring .
-
Optimization : Adjust reaction time (e.g., 6–12 hours), temperature (80–100°C), and hydrazine stoichiometry (1.2–1.5 equivalents) to maximize yield. Catalytic acid (e.g., acetic acid) can enhance cyclization efficiency .
- Key Data :
| Parameter | Example from Evidence |
|---|---|
| Solvent | Dioxane ( ) |
| Hydrazine Volume | 1 mL ( ) |
| Yield Range | 60–85% (extrapolated) |
Q. Which spectroscopic techniques are critical for structural characterization?
-
1H NMR : Expect signals for aromatic protons (δ 7.01–7.42 ppm), pyrazole-H (δ ~5.5–6.5 ppm), and hydroxyl groups (δ ~11.6 ppm) .
-
IR Spectroscopy : Detect O–H (3153 cm⁻¹) and aromatic C=C (1487–1587 cm⁻¹) stretches .
-
X-Ray Crystallography : Confirm dihedral angles (e.g., pyrazole ring vs. phenol: ~15–30°) and unit cell parameters (monoclinic system, β = 100.6°) .
-
Example Crystallographic Data :
| Parameter | Value ( ) |
|---|---|
| Space Group | P21/c |
| a, b, c (Å) | 6.5449, 26.103, 14.3818 |
| β (°) | 100.604 |
Advanced Research Questions
Q. How can conflicting NMR data for pyrazole derivatives be resolved?
- Root Causes :
- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering proton environments .
- Solvent Effects : Use deuterated DMSO to stabilize hydroxyl protons (δ 11.63 ppm in ) .
- Resolution Strategy :
- Perform variable-temperature NMR to identify dynamic equilibria.
- Compare with X-ray data (e.g., bond lengths in ) to correlate structural features with spectral shifts .
Q. What computational approaches predict the compound’s electronic properties and binding interactions?
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) and compare with crystallographic data (e.g., bond lengths ±0.02 Å) .
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using PyRx or AutoDock Vina, referencing pyrazole-triazole hybrids in and .
Q. How do substituent modifications impact biological activity?
- Structure-Activity Relationship (SAR) :
- Fluorine : Enhances metabolic stability and membrane permeability ( ).
- Phenol Group : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 in ) .
- Assays :
- In Vitro : Test cytotoxicity (MTT assay) against cancer cell lines (IC50 < 10 µM for active derivatives) .
- Enzyme Inhibition : Measure IC50 for COX-2 (≤1 µM in pyrazole-triazole analogs) .
Q. How can side reactions during synthesis be minimized?
- Competing Pathways :
- Oxidation : Use inert atmosphere (N2/Ar) to prevent phenol oxidation .
- Byproduct Formation : Add hydrazine hydrate dropwise to control exothermicity .
- Optimized Protocol :
| Step | Condition |
|---|---|
| Cyclization | 80°C, 8 hours, N2 atmosphere |
| Workup | Acidic precipitation (pH 4–5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
